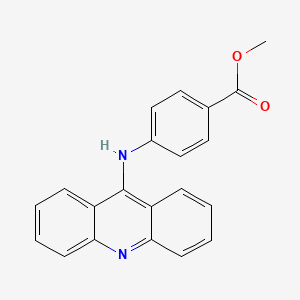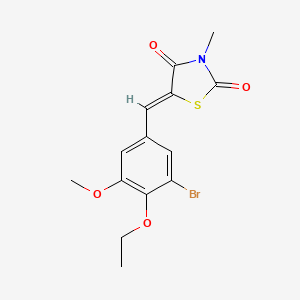![molecular formula C26H24N2O5S B11641991 ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641991.png)
ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-羟基-4-(4-甲基苯甲酰基)-5-(4-甲基苯基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯是一种复杂的有机化合物,其分子式为C26H24N2O5S。该化合物具有独特的结构,包括噻唑环、吡咯环和多个芳香基团,使其在科学研究的各个领域都具有重要的意义。
准备方法
合成路线和反应条件
2-(3-羟基-4-(4-甲基苯甲酰基)-5-(4-甲基苯基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的合成通常涉及多步有机反应。一种常见的合成路线包括:
吡咯环的形成: 这步涉及在酸性条件下将合适的二酮与胺缩合形成吡咯环。
噻唑环的引入: 噻唑环通过硫酰胺和卤代酮的环化反应引入。
芳香取代: 芳香基团通过 Friedel-Crafts 酰化反应引入,使用氯化铝作为催化剂。
酯化: 最后一步涉及酯化反应,引入乙酯基团。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但在更大规模上,利用连续流反应器以确保一致的质量和产量。优化反应条件,例如温度、压力和溶剂选择,对于最大限度地提高效率和减少副产物至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基和芳香基团处,导致形成醌类和其他氧化衍生物。
还原: 还原反应可以针对羰基,将其转化为醇或胺。
取代: 芳香环可以发生亲电取代反应,允许进一步的官能化。
常见试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代催化剂: 氯化铝、氯化铁(III)。
主要产物
氧化: 醌类、羧酸。
还原: 醇、胺。
取代: 各种取代的芳香化合物,取决于所使用的亲电试剂。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建块。其独特的结构允许多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,该化合物的衍生物被研究为潜在的酶抑制剂或用于研究生化途径的探针。
医药
该化合物及其衍生物正在研究其潜在的治疗特性,包括抗炎、抗菌和抗癌活性。
工业
在工业部门,该化合物可用于合成特种化学品、染料和聚合物。
作用机制
2-(3-羟基-4-(4-甲基苯甲酰基)-5-(4-甲基苯基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯发挥作用的机制取决于其具体的应用。例如,作为一种酶抑制剂,它可能与酶的活性位点结合,阻止底物进入,从而抑制酶活性。所涉及的分子靶标和途径各不相同,但通常包括生物系统中的关键酶和受体。
相似化合物的比较
类似化合物
- 2-(3-羟基-4-(4-甲基苯甲酰基)-5-(5-甲基-2-呋喃基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯
- 2-(3-羟基-4-(4-甲基苯甲酰基)-5-(4-甲氧基苯基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯
独特性
2-(3-羟基-4-(4-甲基苯甲酰基)-5-(4-甲基苯基)-2-氧代-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的独特性在于其官能团和环的特定组合,赋予其独特的化学反应性和生物活性。这使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C26H24N2O5S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
ethyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-5-33-25(32)23-16(4)27-26(34-23)28-20(17-10-6-14(2)7-11-17)19(22(30)24(28)31)21(29)18-12-8-15(3)9-13-18/h6-13,20,29H,5H2,1-4H3/b21-19+ |
InChI 键 |
RUYKJWRKHUTMFU-XUTLUUPISA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)

![9-methyl-2-[(2-morpholin-4-ylethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641928.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641954.png)
![3-(2-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641959.png)
![4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11641965.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11641968.png)


![3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B11641985.png)
